5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
Overview
Description
5-Bromo-2-fluorophenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and materials science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic ester group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Protodeboronation: The corresponding aryl compounds without the boronic ester group.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its stability and reactivity make it suitable for the development of boron-containing drugs .
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices. Its role in forming stable carbon-boron bonds is essential for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-bromo-2-fluorophenylboronic acid pinacol ester primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which enhances the efficiency of the coupling reaction .
Comparison with Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Formylphenylboronic acid pinacol ester
- 2-Hydroxyphenylboronic acid pinacol ester
Comparison: 5-Bromo-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. These substituents enhance its reactivity and selectivity in coupling reactions compared to other boronic esters. Additionally, the pinacol ester group provides greater stability and solubility, making it more versatile in various synthetic applications .
Biological Activity
5-Bromo-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure and potential biological activity. This compound, characterized by the presence of bromine and fluorine substituents on the phenyl ring, has garnered interest in organic synthesis and medicinal chemistry due to its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : CHBBrFO
- Molar Mass : Approximately 318.97 g/mol
- Functional Groups : Boronic acid ester, halogen substituents (bromo and fluoro)
The pinacol ester form enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry.
Boronic acids, including this compound, are known for their ability to interact with biological targets through reversible covalent bonding. This property allows them to act as enzyme inhibitors and modulate various biological processes. The specific interactions of this compound with enzymes or receptors can provide insights into its potential therapeutic effects.
Enzyme Inhibition
Research has shown that boronic acids can inhibit proteases and other enzymes that interact with boron-containing compounds. For instance:
- Urease Inhibition : Studies indicate that phenylboronic acids can competitively inhibit urease activity, with varying degrees of effectiveness depending on the specific structural modifications of the boronic acid derivative .
- Glucose Sensing : Phenylboronic acids have been explored as glucose sensors due to their ability to bind glucose reversibly. This property is particularly relevant for developing glucose-responsive insulin formulations .
Anticancer Potential
The structural features of this compound may contribute to its anticancer properties. Research suggests that boronic acids can interfere with cellular signaling pathways involved in cancer progression. For example:
- Cell Signaling Interference : Compounds similar to 5-bromo-2-fluorophenylboronic acid have been studied for their ability to disrupt signaling pathways that promote tumor growth.
Table of Key Studies
Interaction Studies
Research on interaction studies involving this compound focuses on its reactivity with various substrates in cross-coupling reactions. These studies help elucidate its potential as a reagent in synthesizing biologically active compounds. Investigations into its interactions with enzymes or biomolecules could provide insights into its biological activity and mechanism of action.
Applications in Drug Design
The unique properties of this compound make it a valuable building block in drug design:
- Synthesis of Anticancer Agents : Its reactivity in Suzuki-Miyaura coupling allows for the formation of complex molecules that may exhibit anticancer properties.
- Glucose Monitoring Devices : Its ability to bind glucose reversibly opens avenues for developing advanced glucose sensors and insulin formulations.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGJNHQCYVUKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660259 | |
Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-51-4 | |
Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942069-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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